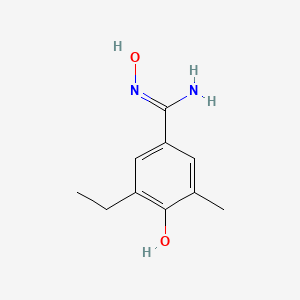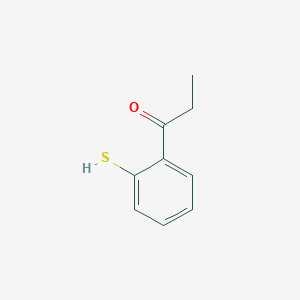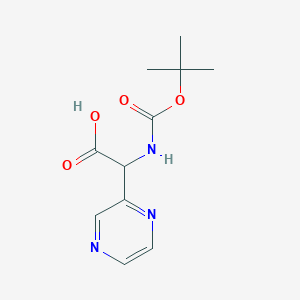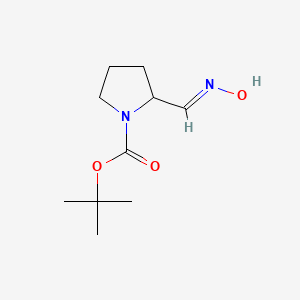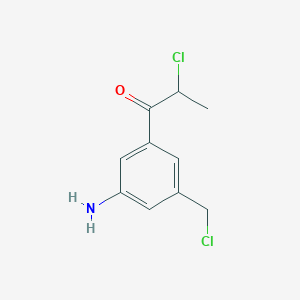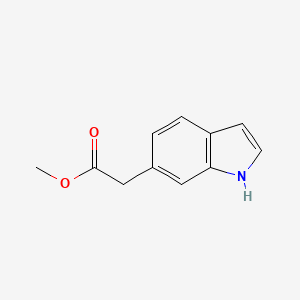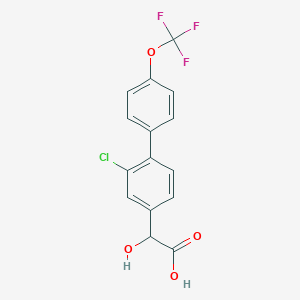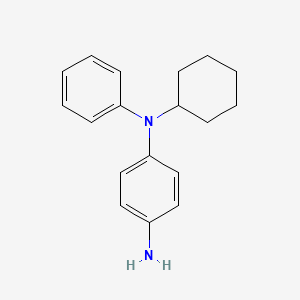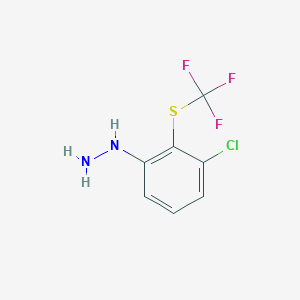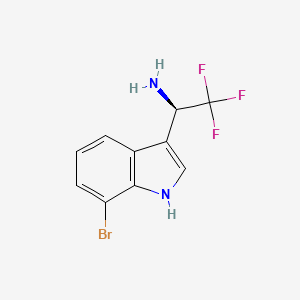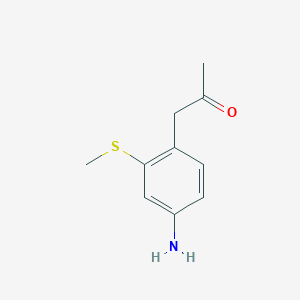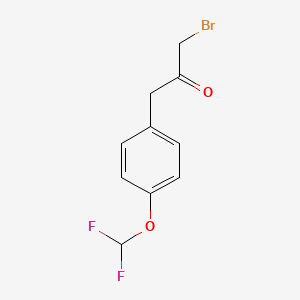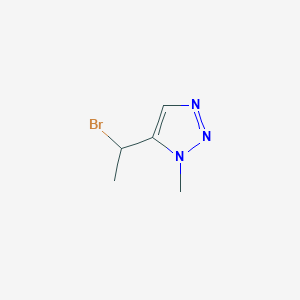
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step, which is a highly effective fluorinating reagent . The reaction conditions often require a basic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde or (3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure but with an amine group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid: Contains a carboxylic acid group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde: Features an aldehyde group in place of methanol.
Uniqueness
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is unique due to the presence of the methanol group, which can be easily modified to create a variety of derivatives. This flexibility makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
(3-fluoro-4-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-6-9(8-15)3-4-11(12)10-2-1-5-14-7-10/h1-7,15H,8H2 |
Clave InChI |
CYIYFEOCCSMFJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


